molecular formula C8H16N2O B3034597 (Butylamino)-N-prop-2-enylformamide CAS No. 194801-91-7

(Butylamino)-N-prop-2-enylformamide

Cat. No.: B3034597
CAS No.: 194801-91-7
M. Wt: 156.23 g/mol
InChI Key: YEQOXGOQVWKVJF-UHFFFAOYSA-N
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Description

“Butylamino” suggests that the compound contains a butyl group (a four-carbon chain) attached to an amino group (NH2). “N-prop-2-enylformamide” suggests the presence of a prop-2-enyl group (a three-carbon chain with a double bond) attached to a formamide group (HCONH2). Without more specific information or a structural diagram, it’s difficult to provide a more detailed description .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable carboxylic acid or its derivative . The exact methods would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure analysis of a compound involves determining its molecular formula, the arrangement of atoms, and the types of chemical bonds present . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used .


Chemical Reactions Analysis

Amines, like the butylamino group in this compound, are known to undergo reactions such as alkylation, acylation, and condensation with carbonyls . The specific reactions that “(Butylamino)-N-prop-2-enylformamide” might undergo would depend on its exact structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and the types of chemical bonds it contains .

Scientific Research Applications

1. Zika Virus Inhibition

(Butylamino)-N-prop-2-enylformamide derivatives, such as SBI-0090799, have shown effectiveness in inhibiting Zika virus (ZIKV) replication. This is achieved by preventing the formation of the virus's replication compartments in the endoplasmic reticulum, a novel approach to antiviral treatment (Riva et al., 2021).

2. Chemical Synthesis and Characterization

These compounds are often synthesized through multicomponent reactions, such as the Ugi reaction, and characterized using techniques like NMR and mass spectrometry. An example includes the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (Ganesh et al., 2016).

3. Photocatalytic Degradation Studies

Compounds with similar structures have been studied in photocatalytic degradation processes. For instance, salbutamol, which contains a tert-butylamino group, undergoes degradation under simulated solar irradiation using titanium dioxide as a photocatalyst (Sakkas et al., 2007).

4. Antifouling Applications

Derivatives like Irgarol 1051, containing a tert-butylamino group, are used in antifouling paints for boats. Studies have focused on their environmental impact and degradation pathways, highlighting the importance of understanding the ecological effects of these compounds (Dahl & Blanck, 1996).

5. Medical Chemistry and Drug Design

In medical chemistry, these compounds are explored for their potential in drug design. For instance, investigating the lactam side chain length in indenoisoquinolines, which include butylamino derivatives, for optimal topoisomerase I inhibition and cytotoxicity in cancer treatment (Morrell et al., 2007).

6. Material Science Applications

These compounds are also relevant in material science, for example, in the synthesis and characterization of zinc AP-MOCVD precursors for the growth of ZnO films. This demonstrates their utility in advanced material fabrication (Matthews et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . Without specific information about “(Butylamino)-N-prop-2-enylformamide”, it’s difficult to provide details about its safety and hazards .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, if “(Butylamino)-N-prop-2-enylformamide” shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or exploring its potential as a therapeutic agent .

Properties

IUPAC Name

1-butyl-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-5-7-10-8(11)9-6-4-2/h4H,2-3,5-7H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQOXGOQVWKVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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